trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1000415-75-7
VCID: VC2922214
InChI: InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine

CAS No.: 1000415-75-7

Cat. No.: VC2922214

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine - 1000415-75-7

Specification

CAS No. 1000415-75-7
Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name (3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
Standard InChI Key ISEHHCOIDMZBSU-KGLIPLIRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC

Introduction

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is a synthetic organic compound that belongs to the pyrrolidine class, a group of five-membered heterocyclic compounds containing nitrogen. This compound is specifically modified with a tert-butyloxycarbonyl (Boc) group at the 1-position, a carboxylic acid group at the 3-position, and a 4-methoxyphenyl group at the 4-position. The "trans" configuration indicates that the substituents at positions 3 and 4 are on opposite sides of the pyrrolidine ring.

Synthesis and Preparation

The synthesis of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through various methods, such as cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Boc Group: This involves treating the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen.

  • Installation of the Carboxylic Acid Group: Often achieved through oxidation or hydrolysis of a precursor group.

  • Attachment of the 4-Methoxyphenyl Group: Typically involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling.

Synthesis Pathway

StepReactionConditions
1CyclizationHigh temperature, acidic conditions
2Boc ProtectionBoc2O, base (e.g., TEA), solvent (e.g., DCM)
3CarboxylationOxidizing agent (e.g., Jones reagent), solvent (e.g., acetone)
4ArylationSuzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, toluene/H2O)

Biological and Pharmacological Activity

While specific biological activities of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine may not be well-documented, compounds with similar structures have shown potential in various therapeutic areas:

  • Neurological Disorders: Pyrrolidine derivatives have been explored for their potential in treating neurological conditions due to their ability to cross the blood-brain barrier.

  • Cancer Therapy: The presence of a carboxylic acid group allows for potential conjugation with other molecules, enhancing delivery or efficacy in cancer treatments.

Potential Applications

ApplicationRationale
Neurological DisordersAbility to cross the blood-brain barrier
Cancer TherapyPotential for targeted delivery

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